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molecular formula C8H10O3 B8776555 5-Ethoxyresorcinol CAS No. 28334-98-7

5-Ethoxyresorcinol

Cat. No. B8776555
M. Wt: 154.16 g/mol
InChI Key: NCKTXJDJNMSYDR-UHFFFAOYSA-N
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Patent
US04112003

Procedure details

2 g of phloroglucinol monoethyl ether are stirred in 100 ml of concentrated hydrochloric acid (35%) at room temperature for 2 days. The mixture is then partially neutralised (pH 2-3) with aqueous sodium carbonate solution, the precipitated sodium chloride is filtered off and the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours. The ether extract is dried over sodium sulphate and concentrated, there being obtained 1.4 g to 1.55 g (86% to 95%) of phloroglucinol which has a melting point of 209°-210° C. after recrystallisation from water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[CH:5]=1)C.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[C:4]1([CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC1=CC(O)=CC(O)=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated sodium chloride is filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC(O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04112003

Procedure details

2 g of phloroglucinol monoethyl ether are stirred in 100 ml of concentrated hydrochloric acid (35%) at room temperature for 2 days. The mixture is then partially neutralised (pH 2-3) with aqueous sodium carbonate solution, the precipitated sodium chloride is filtered off and the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours. The ether extract is dried over sodium sulphate and concentrated, there being obtained 1.4 g to 1.55 g (86% to 95%) of phloroglucinol which has a melting point of 209°-210° C. after recrystallisation from water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[CH:5]=1)C.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[C:4]1([CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC1=CC(O)=CC(O)=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated sodium chloride is filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC(O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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